Cas no 2038-24-6 (N-butyl-1-propanimine)

N-butyl-1-propanimine structure
Nome del prodotto:N-butyl-1-propanimine
N-butyl-1-propanimine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-butyl-1-propanimine
- 4,5-Dithianonane
- butyl-propyl-disulfane
- N-butyl-propanaldimine
- AG-G-85109
- butyl-propyliden-amine
- n-Propyl n-butyl disulphide
- N-propylidenebutylamine
- AC1LAWXW
- N-propylidene-1-butanamine
- Butyl propyl disulfide
- UNII-SO4Z6HE5LA
- n-Propyl-n-butyldisulfid
- Disulfide, butyl propyl
- 1-butyl 1-propyl disulfide
- Propyl n-butyl disulfide
- Butyl-propyliden-amin
- N-Propyliden-butylamin
- Propionaldehyd-butylimin
- 4,5-Dithianonane; butyl-propyl-disulfane; N-butyl-propanaldimine; AG-G-85109; butyl-propyliden-amine; n-Propyl n-butyl disulphide; N-propylidenebutylamine; AC1LAWXW; N-propylidene-1-butanamine; Butyl propyl disulfide; UNII-SO4Z6HE5LA; n-Propyl-n-butyldisulfid; Disulfide, butyl propyl; 1-butyl 1-propyl disulfide; Propyl n-butyl disulfide; propyl n-butyl disulfide; Butyl-propyliden-amin; N-Propyliden-butylamin; Propionaldehyd-butylimin;
- SCHEMBL9292144
- 2038-24-6
- DB-210060
- SCHEMBL12973119
- SCHEMBL7878178
-
- Inchi: InChI=1S/C7H15N/c1-3-5-7-8-6-4-2/h6H,3-5,7H2,1-2H3
- Chiave InChI: BXFLCAZUAUSMSQ-UHFFFAOYSA-N
- Sorrisi: CCCCN=CCC
Proprietà calcolate
- Massa esatta: 113.12055
- Massa monoisotopica: 113.120449483g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 8
- Conta legami ruotabili: 4
- Complessità: 57.4
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 12.4Ų
Proprietà sperimentali
- Densità: 0.766
- Punto di ebollizione: 159.779°C at 760 mmHg
- Punto di infiammabilità: 41.613°C
- Indice di rifrazione: 1.421
- PSA: 12.36
N-butyl-1-propanimine Letteratura correlata
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
2038-24-6 (N-butyl-1-propanimine) Prodotti correlati
- 4853-56-9(butyl(butylidene)amine)
- 1711856-17-5(1H-2-Benzopyran-3-carboxylic acid, 7-ethyl-3,4-dihydro-3-methyl-1-oxo-)
- 27270-89-9(Epoxygentisylquinone)
- 2138018-40-1({2-1-(propan-2-yl)-1H-pyrazol-5-yloxolan-3-yl}methanol)
- 2828827-14-9(1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, hydrate (1:1))
- 667444-04-4(6-chloro-N-4-(trifluoromethyl)phenylpyridine-3-carboxamide)
- 2340293-18-5(1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride)
- 946320-05-4(2-phenoxy-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide)
- 2680863-97-0(benzyl N-(2,4-dichloro-5-hydroxyphenyl)carbamate)
- 1005104-08-4(5-acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
